Catalytic Rate Enhancement: Cyclopropenimine vs. Guanidine Base Catalysts
Cyclopropenimine superbases catalyze proton-transfer reactions up to approximately 800 times faster than comparable guanidine bases, a direct consequence of their 3.5 orders of magnitude higher basicity [1]. In a prototypical Michael addition of glycine imine to acrylate, the 2,3-bis(dicyclohexylamino)cyclopropenimine catalyst afforded the adduct in 99% yield with 98% enantiomeric excess, whereas an analogous guanidine-based catalyst under comparable conditions delivered reaction rates approximately 2-3 orders of magnitude slower [2].
| Evidence Dimension | Catalytic reaction rate and basicity |
|---|---|
| Target Compound Data | 3.5 orders of magnitude higher basicity; 800× faster catalysis; 99% yield, 98% ee in Michael addition |
| Comparator Or Baseline | Guanidine bases (e.g., tetramethylguanidine, TMG): baseline basicity; ~1× relative reaction rate |
| Quantified Difference | 3.5 orders of magnitude higher basicity; ~800× faster catalysis; 2-3 orders of magnitude faster reaction rate |
| Conditions | Michael addition of glycine imine to acrylate in organic solvent; basicity measured in acetonitrile |
Why This Matters
Users requiring rapid, high-yield transformations of weakly acidic substrates must select cyclopropenimine-based catalysts, as guanidine alternatives fail to activate these substrates effectively.
- [1] Chemical & Engineering News. New Class Of Superbases. 2012;90(14). View Source
- [2] Bandar JS, Lambert TH. Transition State Analysis of Enantioselective Brønsted Base Catalysis by Chiral Cyclopropenimines. J Am Chem Soc. 2014;136(30):10700-10707. View Source
